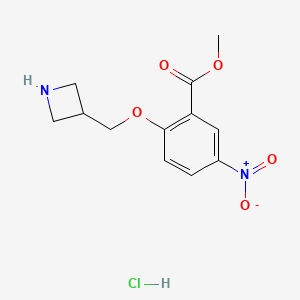

![molecular formula C20H28O2 B13722869 3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)

3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

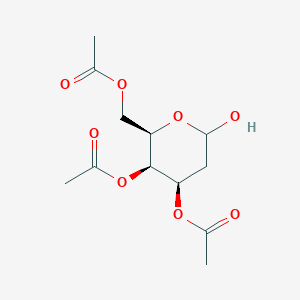

9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions such as squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol involves the regioselective Z-isomerization of thermodynamically stable all-trans retinoids . This process can be achieved using conventional heat treatment or microwave irradiation in the presence of transition metal-based catalysts . The most effective catalytic system identified for this purpose includes a palladium complex with labile ligands . The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst–substrate adduct, which eventually opens to produce the desired Z-isomer .

Industrial Production Methods: While specific industrial production methods for 9-cis-4-Ketoretinol are not widely documented, the general approach involves large-scale synthesis using the aforementioned catalytic systems. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various retinoid derivatives with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

9-cis-4-Ketoretinol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Upon binding, the compound alters the conformation of these receptors, leading to the activation or repression of target gene transcription . This modulation of gene expression results in various biological effects, including the regulation of cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

All-trans-retinoic acid (ATRA): A naturally occurring retinoid that plays a crucial role in embryonic development and immune function.

13-cis-retinoic acid: Another isomer of retinoic acid used in the treatment of severe acne and certain cancers.

Alitretinoin (9-cis-retinoic acid): A form of vitamin A used in the treatment of Kaposi’s sarcoma and chronic hand eczema.

Uniqueness of 9-cis-4-Ketoretinol: 9-cis-4-Ketoretinol is unique due to its specific binding affinity for nuclear receptor proteins and its ability to activate gene expression in a targeted manner . This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other retinoid compounds .

Eigenschaften

Molekularformel |

C20H28O2 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12+ |

InChI-Schlüssel |

PLIUCYCUYQIBDZ-NXTBRRCASA-N |

Isomerische SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C |

Kanonische SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)

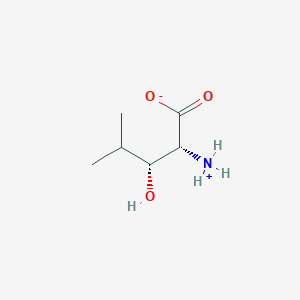

![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)

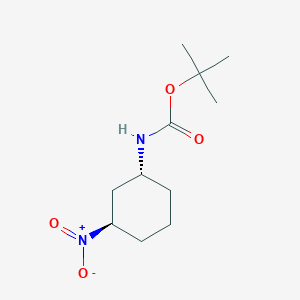

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)

![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)

![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)

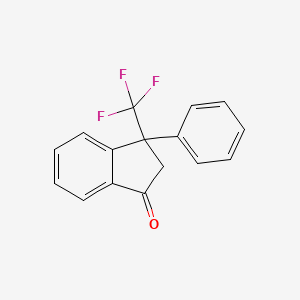

![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)

![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)